Cas no 337354-84-4 (2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester)
2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester
- AKOS000573499
- 2-Oxobenzo[d][1,3]oxathiol-5-yl2-chlorobenzoate
- BRD-K76411579-001-01-2
- 2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-CHLOROBENZOATE
- Oprea1_820190
- EU-0050292
- 337354-84-4
- CCG-116274
- 2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate
- Oprea1_017620
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- MDL: MFCD01819283
- Inchi: 1S/C14H7ClO4S/c15-10-4-2-1-3-9(10)13(16)18-8-5-6-11-12(7-8)20-14(17)19-11/h1-7H
- InChI Key: MFZUYFHOIRNALW-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(=O)OC1C=CC2=C(C=1)SC(=O)O2
Computed Properties
- Exact Mass: 305.9753576Da
- Monoisotopic Mass: 305.9753576Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 77.9Ų
2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A387058-1g |
2-Oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate |
337354-84-4 | 97% | 1g |
$294.0 | 2025-03-05 |
2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester Suppliers
2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester
2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester (CAS No. 337354-84-4): Properties, Applications, and Market Insights
The compound 2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester (CAS No. 337354-84-4) is a specialized organic molecule with a unique structural framework. This ester derivative combines a 2-chlorobenzoic acid moiety with a benzo[1,3]oxathiol-5-yl group, making it an interesting subject for researchers in medicinal chemistry and material science. Its molecular formula and weight, along with its precise structural features, contribute to its distinct chemical behavior and potential applications.
One of the most frequently searched questions about this compound is: "What are the key properties of 2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester?" The compound exhibits moderate solubility in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO), while being less soluble in water. Its melting point, stability under various conditions, and spectroscopic characteristics (such as IR and NMR spectra) are critical for identification and quality control in laboratory settings.
In recent years, the demand for heterocyclic compounds and ester derivatives has surged due to their applications in pharmaceutical intermediates and agrochemical research. The benzo[1,3]oxathiol scaffold, in particular, has garnered attention for its potential bioactivity. Researchers are exploring whether 2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester could serve as a precursor in the synthesis of novel therapeutic agents, especially in antimicrobial or anti-inflammatory drug development.
Another trending topic in chemical research is "green chemistry" and sustainable synthesis methods. Scientists are investigating eco-friendly catalytic processes to produce compounds like 2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester with higher yields and lower environmental impact. This aligns with global efforts to reduce hazardous waste in chemical manufacturing.
The compound's potential extends beyond pharmaceuticals. In material science, its structural features may contribute to the development of advanced polymers or functional coatings. The chloro and ester functional groups offer sites for further chemical modifications, making it a versatile building block in synthetic chemistry.
From a commercial perspective, the market for specialty chemicals like 2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester is growing steadily. Manufacturers and suppliers are focusing on high-purity grades to meet the stringent requirements of research institutions and industrial laboratories. Quality control, regulatory compliance, and supply chain stability are key factors influencing procurement decisions in this niche market.
Analytical techniques such as HPLC, GC-MS, and X-ray crystallography are essential for characterizing this compound. Researchers often search for "spectral data of 2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester" to compare their experimental results with reference standards. Proper characterization ensures the compound's suitability for specific applications and maintains reproducibility in scientific studies.
Storage and handling recommendations for 2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester typically include protection from moisture and extreme temperatures. While not classified as highly hazardous, standard laboratory safety protocols should be followed when working with this chemical. Proper personal protective equipment (PPE) and ventilation are advised during experimental procedures.
Future research directions may explore the compound's potential in catalysis or as a ligand in coordination chemistry. The unique electronic properties of the benzo[1,3]oxathiol ring system could offer interesting possibilities in these areas. Additionally, computational chemistry studies might provide deeper insights into its molecular interactions and reactivity patterns.
For researchers and procurement specialists, understanding the structure-activity relationship of 2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester is crucial. The compound's specific stereoelectronic features influence its chemical behavior and potential applications. This knowledge helps in designing more efficient synthetic routes and predicting its performance in various chemical contexts.
In conclusion, 2-Chloro-benzoic acid 2-oxo-benzo[1,3]oxathiol-5-yl ester (CAS No. 337354-84-4) represents an interesting case study in modern organic chemistry. Its unique structural features, combined with potential applications in multiple scientific domains, make it a compound worth watching in chemical research and development. As synthetic methodologies advance and new applications emerge, this molecule may find expanded utility in both academic and industrial settings.
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